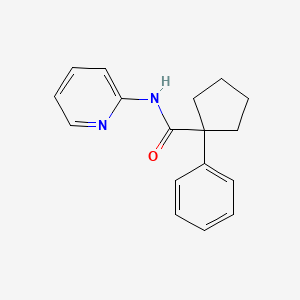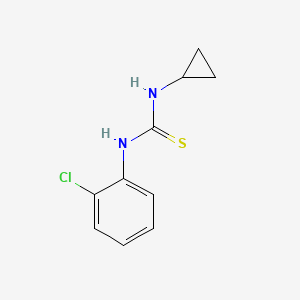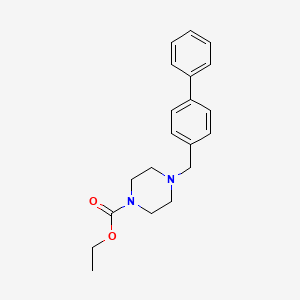
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide, also known as CFM-2, is a compound that has been extensively studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.
Wirkmechanismus
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide inhibits the activity of COX-2 by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. By inhibiting the production of prostaglandins, 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide reduces inflammation and pain.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic activity, 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has been found to have antitumor activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has several advantages for use in lab experiments. It has a high potency and selectivity for COX-2, making it a valuable tool for studying the role of COX-2 in various biological processes. However, 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide. One area of interest is the development of new analogs of 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide with improved solubility and pharmacokinetic properties. Another area of interest is the study of the role of COX-2 in various biological processes, including inflammation, pain, and cancer. Finally, 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide and its analogs may have potential as therapeutic agents for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the potential of 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide and its analogs in these areas.
Synthesemethoden
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide can be synthesized through a multistep process that involves the reaction of 2-chloro-6-fluoroaniline with 4-methoxybenzylamine to form an intermediate product. This intermediate product is then reacted with acryloyl chloride to yield 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide. The synthesis method has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has been extensively studied for its potential use in scientific research. It has been found to have various pharmacological effects, including analgesic, anti-inflammatory, and antitumor activity. 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. This inhibition makes 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO2/c1-22-13-7-5-12(6-8-13)11-20-17(21)10-9-14-15(18)3-2-4-16(14)19/h2-10H,11H2,1H3,(H,20,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUXSBDGBUYPEB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5720108.png)


![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5720131.png)

![2-[2-(6-methyl-4-phenyl-2-quinazolinyl)carbonohydrazonoyl]benzonitrile](/img/structure/B5720145.png)

![2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B5720160.png)




![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5720201.png)